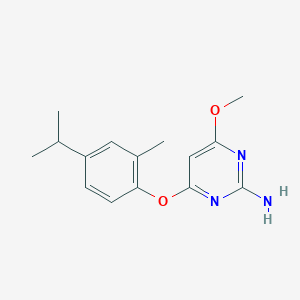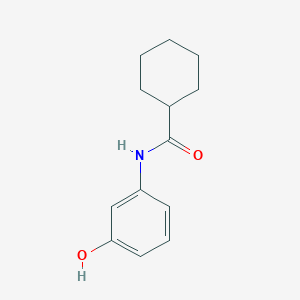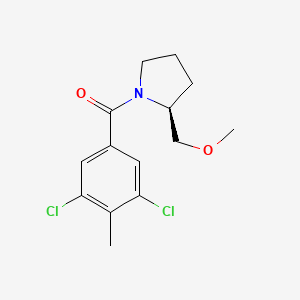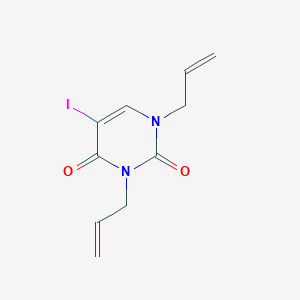
4-Methoxy-6-(2-methyl-4-propan-2-ylphenoxy)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-6-(2-methyl-4-propan-2-ylphenoxy)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(2-methyl-4-propan-2-ylphenoxy)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic aromatic substitution reaction, where the pyrimidine core reacts with a phenol derivative in the presence of a base.
Final Amination:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(2-methyl-4-propan-2-ylphenoxy)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Bases like sodium hydroxide or potassium carbonate, and solvents such as methanol, ethanol, or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-Methoxy-6-(2-methyl-4-propan-2-ylphenoxy)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and inflammatory conditions.
Pharmaceuticals: It can serve as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Agrochemicals: The compound may be used in the development of new pesticides or herbicides due to its potential biological activity.
Biological Research: It can be used as a tool compound to study biological pathways and molecular targets in various research settings.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-(2-methyl-4-propan-2-ylphenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It may inhibit specific enzymes involved in disease pathways, thereby modulating their activity and exerting therapeutic effects.
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering downstream signaling pathways that lead to the desired biological response.
Modulating Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting cellular functions.
Comparison with Similar Compounds
4-Methoxy-6-(2-methyl-4-propan-2-ylphenoxy)pyrimidin-2-amine can be compared with other similar pyrimidine derivatives, such as:
4-Methyl-6-phenylpyrimidin-2-amine: This compound has a phenyl group instead of the phenoxy group, which may result in different biological activities and properties.
4-Methoxy-6-methyl-2H-pyran-2-one: This compound has a pyran ring instead of the pyrimidine ring, leading to different chemical and biological properties.
2-[(4,6-Diphenethoxypyrimidin-2-yl)thio]hexanoic acid: This compound has a thioether linkage and different substituents, which may affect its mechanism of action and applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-methoxy-6-(2-methyl-4-propan-2-ylphenoxy)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-9(2)11-5-6-12(10(3)7-11)20-14-8-13(19-4)17-15(16)18-14/h5-9H,1-4H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUCPDJBHRWRAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)C)OC2=NC(=NC(=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5619432.png)
![3-{(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5619446.png)
![2-[(2-{[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}-2-OXOETHYL)SULFANYL]ACETIC ACID](/img/structure/B5619458.png)

![(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-methylpiperidine-3,4-diol](/img/structure/B5619468.png)
![1-[1-(2-fluorophenyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5619470.png)
amino]methyl}-1-(3,6-dimethyl-2-pyrazinyl)-3-pyrrolidinyl]methanol](/img/structure/B5619475.png)
![4-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5619488.png)



![[3-(2-fluorophenyl)-1H-pyrazol-5-yl]-(2-oxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B5619508.png)
![5-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5619517.png)

